(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H18N2O2. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it has a 3,3-dimethylcyclobutyl group attached to the pyrazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. These properties include density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved information.Scientific Research Applications
Intermolecular Hydrogen Bonding
Research on acid-amide intermolecular hydrogen bonding explores the molecular recognition and dimer formation involving hydrogen bonding between the amide and carboxylic acid groups. This phenomenon has been observed in various solvents and phases, highlighting the compound's potential in molecular engineering and design (Wash et al., 1997).
Photochemistry and Photocatalytic Activities
Studies on the photochemistry of dimethyl- and tetramethyl-pyran-3-one derivatives, as well as photocycloaddition reactions of acylcyclohex-2-enones, provide insight into the chemical behavior under irradiation. These reactions can lead to the synthesis of various chemical structures, indicating the potential use of related compounds in synthesizing novel materials with specific optical and photocatalytic properties (Er & Margaretha, 1994); (Oliveira Ferrer & Margaretha, 2001).
Nanocrystal Synthesis and Applications
The synthesis and application of CdS nanocrystals from dithiocarbazate functionalized ligands highlight the compound's potential in nanomaterials science. These nanocrystals exhibit quantum confinement effects and are used in the photodegradation of dyes, suggesting the relevance of similar compounds in environmental remediation and solar energy applications (Mondal et al., 2015).
properties
IUPAC Name |
(E)-3-[1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)5-11(6-13)9-15-8-10(7-14-15)3-4-12(16)17/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,16,17)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWIRUJKBZCSKN-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN2C=C(C=N2)C=CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(C1)CN2C=C(C=N2)/C=C/C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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